2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with 3,4-dimethylaniline and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and acetamide moieties.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield sulfides.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s unique properties can be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the sulfonyl and acetamide groups can modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(3-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide
- 2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide
Uniqueness
The presence of the 3-chlorophenyl group in 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide imparts unique electronic and steric properties that can influence its reactivity and interactions. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-17-10-11-21(12-18(17)2)27-25(29)15-28-14-24(22-8-3-4-9-23(22)28)32(30,31)16-19-6-5-7-20(26)13-19/h3-14H,15-16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBHQKSEQJIVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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